
10-Hydroxymorphine
説明
10-Hydroxymorphine is a potential impurity from the production of morphine pharmaceutical formulations . Morphine is a potent opiate analgesic drug used to relieve both acute and chronic severe pain .
Molecular Structure Analysis
The molecular formula of this compound is C17H19NO4 . Its average mass is 301.337 Da and its monoisotopic mass is 301.131409 Da .
Chemical Reactions Analysis
The placement of the hydroxy group at the C-10 position, as in this compound, had minimal effect on 6-AmHap antibody binding, while placement at the C-14 position, as in oxymorphone, dramatically reduced binding .
Physical And Chemical Properties Analysis
This compound is a certified reference material available in the form of a liquid solution . It is typically stored at a temperature of -20°C .
科学的研究の応用
Synthesis and Structural Analysis
A study by Proksa et al. (2009) identified a new compound, 10α-hydroxy-β-isomorphine, as a by-product in the synthesis of 10α-hydroxymorphine. The compound's structure was elucidated using spectral data and spatial arrangement deduced from an NOE experiment. This research contributes to the understanding of morphine analogues and their synthesis pathways (Proksa et al., 2009).
Impurities in Drug Products
Kelly et al. (2003) identified 10-hydroxymorphine as an impurity in a morphine sulfate drug product. This finding is significant for pharmaceutical quality control, especially in ensuring the purity and safety of drug formulations (Kelly et al., 2003).
Neuropharmacological Effects
A study by Grabowska and Andén (2005) explored the effects of apomorphine on the synthesis of neurotransmitters and motor activity in rats. Although this research focuses on apomorphine, it contributes to a broader understanding of morphine derivatives and their impact on neurological functions (Grabowska & Andén, 2005).
Nanocrystal Formulation for Enhanced Drug Delivery
Yang et al. (2016) developed a method to prepare 10-hydroxycamptothecin nanocrystals, aiming to enhance drug delivery. This research is relevant for improving the bioavailability and therapeutic efficacy of similar compounds like this compound (Yang et al., 2016).
Inflammatory and Immune Responses
Huang et al. (2022) studied the effects of 10-hydroxy-2-decenoic acid on colitis in mice, focusing on the regulation of inflammatory pathways and enhancement of barrier function. This research can provide insights into the potential immune-modulating properties of this compound (Huang et al., 2022).
特性
IUPAC Name |
(4S,4aR,7S,7aR,12bS,13S)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9,13-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-18-7-6-17-9-3-5-11(20)16(17)22-15-10(19)4-2-8(12(15)17)14(21)13(9)18/h2-5,9,11,13-14,16,19-21H,6-7H2,1H3/t9-,11-,13-,14-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVKWTNAIRJURI-NGQSNTBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1C(C5=C2C(=C(C=C5)O)OC3C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1[C@H](C5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927266 | |
| Record name | 17-Methyl-7,8-didehydro-4,5-epoxymorphinan-3,6,10-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131563-73-0 | |
| Record name | 10 alpha-Hydroxymorphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131563730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-Methyl-7,8-didehydro-4,5-epoxymorphinan-3,6,10-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 131563-73-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYMORPHINE, (10S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYH5YH4FQZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the formation of 10-hydroxymorphine impact the stability of morphine-containing formulations?
A1: Research indicates that this compound can form as a degradation product of morphine, particularly in the presence of oxidizing agents or under certain storage conditions []. One study observed its presence in morphine hydrate stored in crystalline form []. Another study highlighted that formulations containing morphine sulfate, nonpareil sugar seeds (containing sucrose and starch), and fumaric acid led to the formation of this compound []. The presence of 5-(hydroxymethyl)-2-furfural, a degradation product of sugars in the presence of acidic drug salts, was also observed in this study []. This suggests that the combination of acidic excipients and sugar-based components in morphine formulations could contribute to degradation pathways, including the formation of this compound.
Q2: Can you elaborate on the methods used to isolate and identify this compound in these studies?
A2: Researchers employed a variety of techniques to isolate and characterize this compound. One study utilized semi-preparative High-Performance Liquid Chromatography (HPLC) followed by the removal of ion-pair reagents using an anion exchange resin or solid-phase extraction to obtain the compound []. Identification was then confirmed through spectroscopic analysis and comparison with authentic this compound standards []. Another study isolated this compound from a morphine hydrochloride solution via precipitation with ammonia []. Thin-layer chromatography, particularly under ultraviolet light, played a key role in identifying this compound based on its fluorescence properties in acidic and alkaline conditions [].
Q3: Beyond morphine, are there other opioids where the formation of 10-hydroxy derivatives is relevant?
A3: Yes, the oxidation of opioids at the C-10 position is not unique to morphine. Research suggests that other morphinane alkaloids can undergo similar transformations. For instance, 10-hydroxycodeine has been identified as a naturally occurring compound in opium, potentially formed through the oxidation of codeine []. Furthermore, studies exploring thebaine rearrangement using capillary electrophoresis in the presence of cyclodextrins examined the separation of thebaine and its oxidation products, including 10-hydroxythebaine []. This highlights the broader relevance of 10-hydroxylation within the opioid class.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


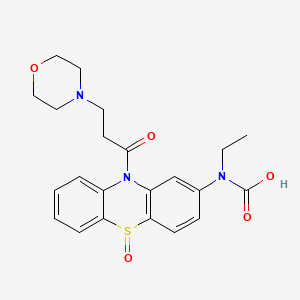
![1,7-bis[(E)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1240268.png)
![N-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-methylethanesulfonamide](/img/structure/B1240269.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[(2S,3R,4R,5R)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-1-benzopyran-4-one](/img/structure/B1240270.png)

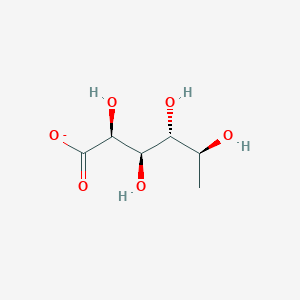
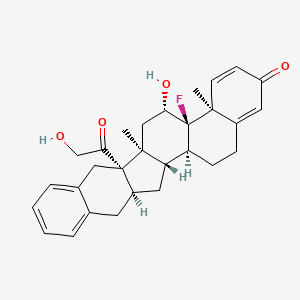
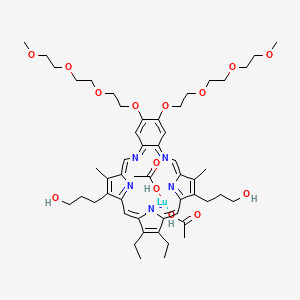
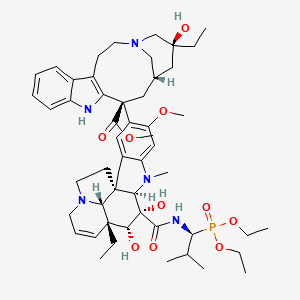

![(2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol](/img/structure/B1240283.png)
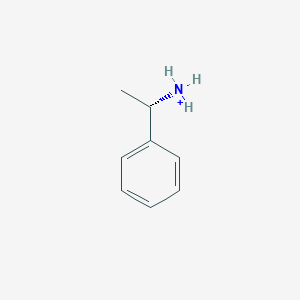
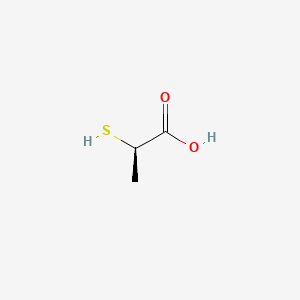
![[6-[5-acetyloxy-6-[[(11Z,13E)-4-acetyloxy-15-(acetyloxymethyl)-16-ethyl-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2,2-dimethylpropanoate](/img/structure/B1240288.png)
